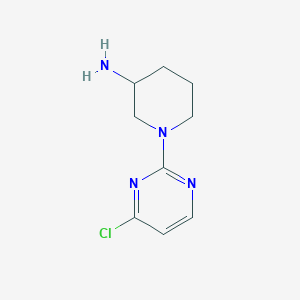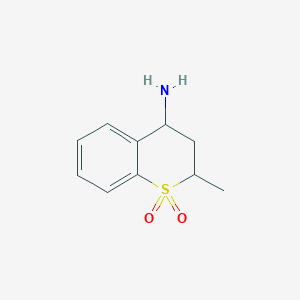
4-Amino-2-methylthiochroman 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,1-Dióxido de 4-amino-2-metiltiocromano es un compuesto heterocíclico que contiene azufre. Pertenece a la clase de derivados de tiocromano, que son conocidos por sus diversas actividades biológicas. La presencia del grupo amino y la porción sulfona en su estructura lo convierte en un compuesto de interés en la química medicinal y la síntesis orgánica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 1,1-Dióxido de 4-amino-2-metiltiocromano típicamente involucra los siguientes pasos:
Formación del Anillo Tiocromano: El paso inicial involucra la ciclización de un precursor adecuado para formar el anillo tiocromano. Esto se puede lograr mediante la reacción de un derivado de fenol con un reactivo que contiene azufre en condiciones ácidas.
Introducción del Grupo Metilo: El grupo metilo se puede introducir a través de reacciones de alquilación utilizando yoduro de metilo o agentes alquilantes similares.
Oxidación para Formar la Sulfona: El derivado de tiocromano se oxida luego para formar la porción sulfona. Esto se puede lograr utilizando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Métodos de Producción Industrial
La producción industrial del 1,1-Dióxido de 4-amino-2-metiltiocromano sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Los reactores de flujo continuo y los sistemas de síntesis automatizados se emplean a menudo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1,1-Dióxido de 4-amino-2-metiltiocromano experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar aún más para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar la porción sulfona.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Nucleófilos: Amoniaco, derivados de aminas, haluros de alquilo.
Principales Productos Formados
Productos de Oxidación: Compuestos con grupos funcionales adicionales que contienen oxígeno.
Productos de Reducción: Compuestos con porciones de sulfona modificadas.
Productos de Sustitución: Derivados con varios sustituyentes en el grupo amino.
Aplicaciones Científicas De Investigación
El 1,1-Dióxido de 4-amino-2-metiltiocromano tiene varias aplicaciones de investigación científica:
Química Medicinal: Se utiliza como un andamio para el desarrollo de fármacos con posibles actividades anticancerígenas, antimicrobianas y antiinflamatorias.
Síntesis Orgánica: El compuesto sirve como intermedio en la síntesis de moléculas más complejas.
Estudios Biológicos: Se utiliza en estudios para comprender las actividades biológicas de los derivados de tiocromano.
Aplicaciones Industriales: El compuesto se utiliza en el desarrollo de materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 1,1-Dióxido de 4-amino-2-metiltiocromano involucra su interacción con varios objetivos moleculares. El grupo amino y la porción sulfona juegan un papel crucial en su actividad biológica. El compuesto puede interactuar con enzimas, receptores y otras proteínas, lo que lleva a la modulación de las vías biológicas. Por ejemplo, puede inhibir enzimas específicas involucradas en la proliferación de células cancerosas o modular las respuestas inmunitarias.
Comparación Con Compuestos Similares
Compuestos Similares
4-Amino-2-metiltiocromano: Carece de la porción sulfona, lo que puede resultar en diferentes actividades biológicas.
1,1-Dióxido de 2-metiltiocromano-4-ona: Estructura similar pero carece del grupo amino.
1,1-Dióxido de 4-amino-2,3-dihidro-1λ6-isotiazol: Contiene un sistema de anillo heterocíclico diferente.
Unicidad
El 1,1-Dióxido de 4-amino-2-metiltiocromano es único debido a la presencia tanto del grupo amino como de la porción sulfona en su estructura. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso en varios campos de investigación e industria.
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
2-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C10H13NO2S/c1-7-6-9(11)8-4-2-3-5-10(8)14(7,12)13/h2-5,7,9H,6,11H2,1H3 |
Clave InChI |
ZGKBUKWATUFQGG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=CC=CC=C2S1(=O)=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



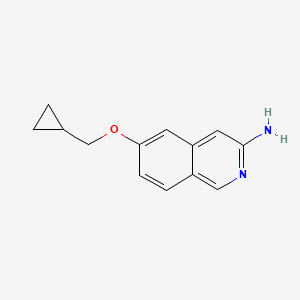

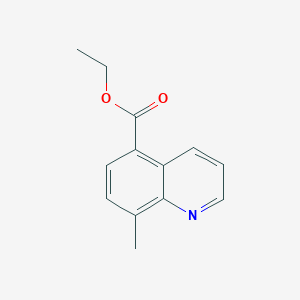

![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)


![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid](/img/structure/B11892763.png)
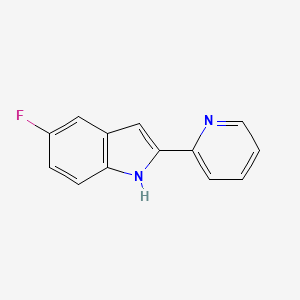
![2-Methyl-5H-chromeno[2,3-B]pyridin-5-one](/img/structure/B11892769.png)

